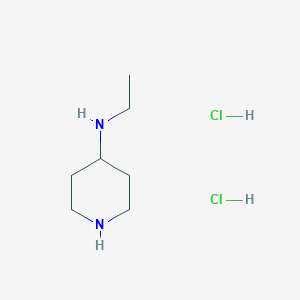

N-Ethylpiperidine-4-amine dihydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

N-ethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-7-3-5-8-6-4-7;;/h7-9H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMSNOFLXVFJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethylpiperidine 4 Amine Dihydrochloride and Its Analogues

Foundational Synthetic Routes to N-Ethylpiperidine-4-amine Dihydrochloride (B599025) (or its free base)

The most direct and commonly employed methods for the synthesis of N-Ethylpiperidine-4-amine involve the formation of the ethyl group on the piperidine (B6355638) nitrogen and the introduction of the amino group at the 4-position. These are typically achieved through reductive amination and N-alkylation strategies.

Reductive Amination Strategies for Piperidine-4-amine Synthesis

Reductive amination is a cornerstone in the synthesis of N-substituted piperidine-4-amines. This powerful one-pot reaction combines a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A primary approach involves the reductive amination of an N-protected or N-substituted 4-piperidone (B1582916) with a suitable amine. For the synthesis of N-Ethylpiperidine-4-amine, this can be approached in two ways:

Reductive amination of 1-ethyl-4-piperidone (B1582495) with ammonia (B1221849) or an ammonia equivalent: This is a direct method where 1-ethyl-4-piperidone is reacted with a source of ammonia, followed by reduction.

Reductive amination of a 4-oxopiperidinium salt with ethylamine (B1201723): This approach starts with a piperidone that is either unprotected or has a readily removable protecting group on the nitrogen. The ketone is first reacted with ethylamine to form the corresponding imine, which is then reduced.

Common reducing agents for these transformations include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.org STAB is often preferred due to its mildness and high selectivity for imines over ketones. organic-chemistry.org For instance, a general procedure for the reductive amination of N-Boc-4-piperidone with anilines involves dissolving the reactants with acetic acid in a solvent like dichloromethane, followed by the portion-wise addition of STAB. researchgate.net

A representative reaction scheme is the reductive amination of aniline (B41778) with 1-Boc-4-piperidone, which after deprotection, yields N-phenylpiperidin-4-amine. A similar strategy can be envisioned for the synthesis of N-Ethylpiperidine-4-amine.

Alkylation Reactions in the Functionalization of Piperidine Nitrogen (e.g., N-alkylation with ethyl halides)

N-alkylation is another fundamental strategy, particularly when starting with a pre-existing 4-aminopiperidine (B84694) core. This method involves the direct introduction of an ethyl group onto the nitrogen atom of the piperidine ring.

The reaction typically involves treating piperidin-4-amine or a protected version, such as tert-butyl (piperidin-4-yl)carbamate, with an ethylating agent like ethyl iodide or ethyl bromide. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. dtic.mil Common bases include potassium carbonate or Hünig's base (N,N-diisopropylethylamine). researchgate.net Acetonitrile (B52724) is a frequently used solvent for such alkylations. researchgate.net

A general method for the direct N-alkylation of secondary amines involves the use of an alkyl halide in acetonitrile in the presence of Hünig's base, which has been shown to be tolerant of various functional groups and avoids the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net

Advanced Multistep Synthesis Protocols and Intermediate Compound Utilization

More intricate synthetic routes are often employed to achieve higher yields, introduce specific stereochemistry, or to build more complex analogues. These multi-step sequences rely on the strategic use of key intermediates and a variety of chemical transformations.

Application of Strecker-Type Condensation in Piperidine Precursor Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide, proceeding through an α-aminonitrile intermediate. wikipedia.orgnih.gov While not a direct route to N-Ethylpiperidine-4-amine, a modified Strecker-type condensation can be envisioned for the synthesis of precursors to the 4-aminopiperidine ring.

A hypothetical adaptation could involve a bifunctional starting material that, after a Strecker-like reaction, can be cyclized to form the piperidine ring. For example, a protected amino-aldehyde could undergo a Strecker reaction, and the resulting aminonitrile could be a precursor for cyclization.

The general mechanism of the Strecker synthesis involves the formation of an imine from an aldehyde and ammonia, followed by the nucleophilic addition of cyanide to form an α-aminonitrile. masterorganicchemistry.com This intermediate is then hydrolyzed to the corresponding α-amino acid. masterorganicchemistry.com In the context of piperidine synthesis, the aminonitrile could potentially undergo reductive cyclization or other transformations to form the heterocyclic ring.

Functional Group Interconversions Leading to N-Ethylpiperidine-4-amine Derivatives

Functional group interconversions (FGIs) are crucial in multi-step syntheses, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps or to arrive at the final target molecule.

Key FGIs relevant to the synthesis of N-Ethylpiperidine-4-amine and its derivatives include:

Reduction of amides to amines: An N-acetylpiperidine derivative can be reduced to the corresponding N-ethylpiperidine. For example, 1-acetylpiperidine (B1204225) can be reduced to 1-ethylpiperidine. orgsyn.org

Conversion of alcohols to amines: A hydroxyl group at the 4-position of the piperidine ring can be converted to an amino group. This can be achieved by first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source like azide (B81097), and subsequent reduction.

Hydrolysis of carbamates: Protecting groups such as Boc (tert-butoxycarbonyl) are often used to protect the amine functionality. The removal of the Boc group is a common FGI, typically achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the free amine. researchgate.net

These interconversions provide flexibility in the synthetic design, allowing for the use of a wider range of starting materials and intermediates.

Stereoselective and Enantioselective Synthesis of Piperidine-4-amine Derivatives

The development of stereoselective and enantioselective methods for the synthesis of piperidine derivatives is of significant interest, as the chirality of these molecules can have a profound impact on their biological activity.

Several strategies have been developed to control the stereochemistry of substituted piperidines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral piperidine core.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, rhodium-catalyzed asymmetric hydrogenation has been employed in the synthesis of chiral piperidine derivatives. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed. nih.govrsc.org These methods often involve diastereoselective nucleophilic substitution reactions on chiral piperidine intermediates. nih.govrsc.org For instance, the hydroxy group of a chiral 4-hydroxypiperidine (B117109) can be displaced with azide with inversion of configuration, followed by reduction to the amine. nih.govrsc.org

Chiral Catalyst and Ligand-Controlled Methods for Stereochemical Purity

The use of chiral catalysts and ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched piperidine derivatives. These methods guide the formation of new stereocenters with a high degree of precision.

A notable approach involves the copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters. nih.gov This method allows for the synthesis of 2,3-cis-disubstituted piperidines with excellent enantioselectivity by employing a chiral copper catalyst, such as one paired with the (S, S)-Ph-BPE ligand. nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope and functional group compatibility. nih.gov The effectiveness of a chiral catalyst can be so profound that it becomes essential for the success of a reaction, particularly in complex macrocyclizations where a stereochemically matched catalyst can dramatically outperform achiral or mismatched chiral catalysts. nih.gov

Another strategy is the enantioselective δ C-H cyanation of acyclic amines, which utilizes a chiral copper catalyst to intercept an N-centered radical relay. nih.gov This process facilitates the formation of a C-C bond at the δ position with high regio- and enantioselectivity, creating enantioenriched δ-amino nitriles that serve as precursors to chiral piperidines. nih.gov These examples underscore the power of chiral metal complexes in controlling stereochemistry during the formation of the piperidine scaffold.

Table 1: Chiral Catalyst Systems in Piperidine Synthesis

| Catalyst System | Reaction Type | Key Feature |

| Cu/(S, S)-Ph-BPE | Asymmetric Cyclizative Aminoboration | Produces 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov |

| Chiral Cu Catalyst | Enantioselective δ C-H Cyanation | Intercepts a radical relay to form chiral δ-amino nitrile precursors. nih.gov |

| Chiral Guanidinylated Ligands with Copper | Macrocyclization via C–N Coupling | Demonstrates that stereochemically matched catalysts are crucial for efficient cyclization. nih.gov |

Intramolecular Cyclization Approaches for Defined Stereochemistry

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, as the tethered nature of the reacting groups can provide a high degree of stereochemical control. A variety of reaction types can be employed to achieve this transformation.

Reductive amination from glycosyl azide precursors represents one such cascade approach to form polyhydroxylated piperidines. nih.gov Other methods to form the piperidine ring via cyclization include substitution via amines, additions to alkenes, and ring-closing metathesis. nih.gov

Radical-mediated cyclizations are also effective. For instance, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. mdpi.com Similarly, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a tris(trimethylsilyl)silane (B43935) (TTMSS)/AIBN system has been developed to synthesize complex polyheterocycles containing a piperidine-like structure. beilstein-journals.org Another innovative method involves an electroreductive cyclization of imines with terminal dihaloalkanes, which can be performed efficiently in a flow microreactor. beilstein-journals.org This electrochemical approach generates a radical anion from an imine, which then undergoes nucleophilic attack and subsequent cyclization to form piperidine derivatives. beilstein-journals.org

These intramolecular strategies are integral to creating piperidine rings with well-defined stereochemistry, leveraging various catalytic and reaction conditions to achieve the desired molecular architecture. nih.govmdpi.com

Catalytic Systems in Piperidine Ring Formation and Functionalization

The synthesis of the piperidine ring and its subsequent functionalization are heavily reliant on diverse catalytic systems. These range from transition metal-based catalysts for hydrogenation and amination reactions to radical-mediated processes and organocatalytic methods.

Transition Metal-Catalyzed Hydrogenation and Oxidative Amination

Transition metals are widely used to catalyze the formation of piperidines, most commonly through the hydrogenation of pyridine (B92270) precursors or via reductive amination. Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, typically hydrogen gas. acs.org This method is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amines. acs.org Catalysts based on both precious and earth-abundant metals, often in nanostructured heterogeneous forms, have shown impressive progress in this area. acs.org

For example, N-ethylpiperidine can be synthesized in high yield via the reductive alkylation of pyridine with ethanol (B145695) over a Raney nickel catalyst or by the catalytic hydrogenation of N-ethylpyridinium chloride using a platinum oxide catalyst. orgsyn.org Similarly, a reductive amination between N-Boc-piperidin-4-one and an aniline derivative is a key step in synthesizing N-substituted 4-aminopiperidines. researchgate.net

More advanced transition-metal-catalyzed reactions include C-H amination and aziridination, which offer an atom-economical route to nitrogen-containing compounds by inserting a metal-imido/nitrene species into C-H bonds. nih.gov

Radical-Mediated Amine Cyclization Processes

Radical chemistry offers unique pathways for the construction of the piperidine ring. These methods often involve the cyclization of an amine-containing radical onto an unsaturated moiety. A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. mdpi.com Other approaches utilize copper catalysis for the activation of N-F and C-H bonds, or anodic C-H bond activation through electrolysis, to initiate radical cyclization. mdpi.com

A photoredox-catalyzed radical cyclization of aldehydes with pendant alkenes, mediated by the combination of photoredox, cobaloxime, and amine catalysis, can provide various 6-membered rings under mild conditions. organic-chemistry.org The enantioselective δ C-H cyanation of acyclic amines proceeds through a radical relay mechanism, where a chiral copper catalyst controls the stereochemical outcome of the C-C bond formation, leading to chiral piperidine precursors. nih.gov Furthermore, a free-radical intramolecular cyclization approach has been successfully used to synthesize complex fused heteroaromatics containing pyrrole (B145914) and pyridine rings. beilstein-journals.org

Organocatalytic Approaches in Piperidine Synthesis

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of piperidines. These methods often provide high levels of stereocontrol and are attractive due to the lower toxicity and cost of the catalysts compared to many transition metals.

One prominent example is the use of an O-TMS protected diphenylprolinol to catalyze a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins. nih.govacs.orgacs.org This reaction constructs polysubstituted piperidines, forming four contiguous stereocenters in a single step with excellent enantioselectivity. nih.govacs.orgacs.org Organocatalytic methods have also been developed for the asymmetric synthesis of 2,3,4-trisubstituted piperidines through aza-Michael reactions followed by intramolecular cyclization. thieme-connect.com Additionally, a biomimetic, protective-group-free approach has been used to prepare piperidine-type alkaloids with high enantiomeric excess. nih.gov

Table 2: Comparison of Catalytic Systems for Piperidine Ring Formation

| Catalytic Approach | Catalyst Example | Reaction Type | Key Features |

| Transition Metal | Raney Nickel, Platinum Oxide | Hydrogenation, Reductive Amination | Effective for reducing pyridine precursors; versatile for amine synthesis. acs.orgorgsyn.org |

| Radical-Mediated | Cobalt(II), Copper(I/II) | Intramolecular Cyclization | Forms piperidine rings from linear precursors via radical intermediates. mdpi.com |

| Organocatalytic | O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Creates multiple stereocenters with high enantioselectivity in one step. acs.orgacs.org |

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of compounds like N-Ethylpiperidine-4-amine dihydrochloride requires careful consideration of several factors. Process optimization aims to maximize yield, purity, and efficiency while ensuring safety and minimizing cost and environmental impact.

Key considerations for scalability include the availability and cost of starting materials, the robustness of the reaction conditions, and the ease of product isolation and purification. Reactions that proceed in high yield with minimal byproduct formation are highly desirable. organic-chemistry.org For instance, developing catalytic systems that are highly efficient and can be used in low loadings is crucial. The use of hydrogen as a reducing agent in reductive aminations is advantageous for large-scale production due to its low cost and abundance. acs.org

The development of continuous flow reactions offers a practical solution for scalability. Flow microreactors, for example, have been used for the electroreductive cyclization of imines to produce piperidine derivatives, offering higher yields compared to conventional batch reactions and allowing for preparative-scale synthesis through continuous operation. beilstein-journals.org Similarly, demonstrating that a synthetic protocol can be successfully scaled up, as was done for an asymmetric cyclizative aminoboration to produce a key chiral intermediate at the 2 mmol scale, is a critical step in validating a method for practical application. nih.gov The optimization process also involves tuning reaction parameters such as solvent, temperature, and catalyst concentration to achieve the desired outcome efficiently. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of N Ethylpiperidine 4 Amine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete map of the atomic framework and connectivity can be established.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule. In the dihydrochloride (B599025) salt form, the protonation of both nitrogen atoms significantly influences the chemical shifts, particularly for adjacent protons and carbons, causing them to shift downfield compared to the free base.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the ethyl group and the piperidine (B6355638) ring protons. The integration of these signals would confirm the number of protons in each unique environment. The protons on carbons adjacent to the positively charged nitrogen atoms (H2, H6, and the ethyl CH₂) are anticipated to be the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. Similar to the proton spectrum, carbons bonded to the nitrogen atoms (C2, C6, C4, and the ethyl CH₂) will exhibit downfield shifts due to the inductive effect of the ammonium (B1175870) centers.

A representative assignment of the expected ¹H and ¹³C NMR chemical shifts for N-Ethylpiperidine-4-amine Dihydrochloride is presented below, based on analyses of structurally similar piperidine derivatives. researchgate.netchemicalbook.com

| Table 1: Predicted ¹H and ¹³C NMR Data | |||

|---|---|---|---|

| Assignment | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Notes |

| Ethyl-CH₃ | ~1.3 (t) | ~12 | Triplet due to coupling with adjacent CH₂ |

| Ethyl-CH₂ | ~3.1 (q) | ~48 | Quartet due to coupling with CH₃; downfield shift from N⁺ |

| Piperidine-H3/H5 (axial & equatorial) | ~1.8 - 2.2 (m) | ~28 | Complex multiplets due to axial/equatorial environments |

| Piperidine-H2/H6 (axial & equatorial) | ~3.0 - 3.6 (m) | ~50 | Downfield shift from N⁺; complex multiplets |

| Piperidine-H4 | ~3.3 (m) | ~45 | Downfield shift from adjacent NH₂⁺ group |

| NH/NH₂⁺ | Broad, variable | N/A | Signal for acidic protons, often broad and may exchange with solvent |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would show a cross-peak between the ethyl CH₃ and CH₂ protons, confirming their connectivity. It would also reveal the coupling sequence within the piperidine ring, showing correlations between H2/H6 and H3/H5, and between H3/H5 and the H4 proton. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). emerypharma.com This technique allows for the direct assignment of each carbon signal based on the previously established proton assignments. For instance, the proton signal at ~3.1 ppm would show a cross-peak to the carbon signal at ~48 ppm, assigning them to the ethyl CH₂ group. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com This is crucial for connecting different fragments of the molecule. Key correlations would include:

A cross-peak from the ethyl CH₃ protons to the ethyl CH₂ carbon.

Correlations from the ethyl CH₂ protons to the piperidine C2 and C6 carbons, confirming the N-ethyl substitution.

Correlations from the H2/H6 protons to the C4 carbon, confirming the piperidine ring structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal. ub.eduresearchgate.net

In positive ion mode ESI-MS, the analysis would detect the protonated free base, [M+H]⁺, where M is N-Ethylpiperidine-4-amine. The expected exact mass for the free base (C₇H₁₆N₂) is 128.1313 g/mol . nih.govnih.gov Therefore, the primary ion observed would be at m/z 129.1391.

Tandem mass spectrometry (MS/MS) of the m/z 129 ion would induce fragmentation, providing structural confirmation. The fragmentation pattern of piperidine-containing compounds is well-characterized and typically involves cleavage of the ring or loss of substituents. nist.govnih.gov Expected fragmentation pathways include:

Loss of the ethyl group: Cleavage of the N-ethyl bond could lead to a significant fragment.

Ring opening: Alpha-cleavage adjacent to the piperidine nitrogen is a common pathway for N-alkyl piperidines, resulting in characteristic fragment ions. nist.gov

Loss of ammonia (B1221849): Fragmentation around the C4-amine could lead to the loss of NH₃.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound would be dominated by features characteristic of amine salts and alkyl groups.

The key expected absorption bands are summarized in the table below.

| Table 2: Characteristic IR Absorption Bands | |

|---|---|

| Frequency Range (cm⁻¹) | Functional Group and Vibration |

| 3200 - 2800 (broad) | N-H stretch (from R₂NH₂⁺ and RNH₃⁺ groups) |

| 2950 - 2850 | C-H stretch (Alkyl CH₂, CH₃) |

| ~1600 - 1500 | N-H bend (Asymmetric and symmetric bending of ammonium) |

| 1470 - 1440 | C-H bend (Alkyl CH₂ scissoring) |

| ~1100 | C-N stretch |

The most prominent feature would be the very broad and strong absorption in the 3200-2800 cm⁻¹ region, which is indicative of the N-H stretching vibrations within the protonated amine groups, often overlapping with the C-H stretching bands. nih.govnist.gov

X-ray Crystallographic Analysis for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. nih.gov

While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be predicted based on well-established principles for substituted piperidine rings. nih.govmdpi.com

Molecular Conformation: The piperidine ring is expected to adopt a stable chair conformation. To minimize steric hindrance, both the N-ethyl group and the C4-amino group would strongly prefer to occupy equatorial positions on the ring. This arrangement places the bulky substituents away from the axial positions, reducing unfavorable 1,3-diaxial interactions.

Bond Geometries: Standard bond lengths and angles would be anticipated. Carbon-carbon single bonds within the ring would be approximately 1.53-1.54 Å, while carbon-nitrogen bonds would be in the range of 1.47-1.49 Å. The bond angles within the cyclohexane-like ring would be close to the ideal tetrahedral angle of 109.5°.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hydrogen Bonding:

In its dihydrochloride salt form, both the primary amine at the 4-position and the tertiary amine of the piperidine ring are protonated. This creates strong hydrogen bond donors (N-H). The chloride ions (Cl⁻) act as hydrogen bond acceptors. The predominant intermolecular interactions would therefore be N-H···Cl hydrogen bonds. These bonds are crucial in forming a stable three-dimensional supramolecular architecture.

A hypothetical table of hydrogen bond geometries, based on typical bond lengths and angles observed in similar amine hydrochlorides, is presented below. It is important to note that these are representative values and not experimentally determined data for this compound.

Table 1: Hypothetical Hydrogen Bond Geometries for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N(4)-H···Cl | 0.91 | 2.20 | 3.11 | 170 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain insights into the nature and extent of different types of contacts.

For this compound, a Hirshfeld surface analysis would likely reveal the following key features:

d_norm Surface: Bright red spots on the d_norm (normalized contact distance) surface would indicate close intermolecular contacts, primarily corresponding to the N-H···Cl hydrogen bonds.

Fingerprint Plots: The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For this compound, the plot would be expected to show prominent, sharp spikes in the lower-left region, characteristic of strong hydrogen bonds. Other, more diffuse features would represent weaker van der Waals interactions, such as H···H contacts from the ethyl and piperidine aliphatic protons.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···Cl/Cl···H | 45 - 55 |

| H···H | 40 - 50 |

| C···H/H···C | 3 - 7 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Computational Chemistry and Theoretical Studies of N Ethylpiperidine 4 Amine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies, which in turn dictate the molecule's reactivity and chemical behavior.

The electronic density distribution of N-Ethylpiperidine-4-amine dihydrochloride (B599025) reveals how electrons are shared among its atoms. In this molecule, the nitrogen atoms are key centers of electron density. As a dihydrochloride salt, both the tertiary amine in the piperidine (B6355638) ring and the primary exocyclic amine are protonated, bearing positive charges. Quantum calculations would show a significant polarization of electron density towards these electronegative nitrogen centers and the chloride counter-ions.

Frontier Molecular Orbital (FMO) theory is a critical component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ekb.egresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. chemjournal.kz

For N-Ethylpiperidine-4-amine, calculations would likely show the HOMO localized around the nitrogen lone pairs (in its free base form), indicating these are the primary sites for nucleophilic attack. The LUMO would be distributed more broadly across the molecule's anti-bonding orbitals. Analysis of these orbitals helps predict how the molecule will interact with other reagents.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Energy of the highest energy electrons; relates to ionization potential and electron-donating ability. |

| LUMO Energy | 1.15 | Energy of the lowest energy unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 7.40 | Indicates high kinetic stability and low chemical reactivity. chemjournal.kz |

Note: The data in this table are representative values based on typical calculations for similar aliphatic amines and are for illustrative purposes.

The basicity of N-Ethylpiperidine-4-amine is a key chemical characteristic, defined by its ability to accept a proton. The molecule features two basic centers: the tertiary amine within the piperidine ring and the primary amine at the 4-position. The dihydrochloride salt form confirms that both sites are sufficiently basic to be protonated by a strong acid.

Computational chemistry can precisely quantify the basicity by calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction.

Molecule + H⁺ → [Molecule-H]⁺

A higher proton affinity indicates stronger basicity. For N-Ethylpiperidine-4-amine, theoretical calculations would be performed for each nitrogen atom to determine their individual proton affinities. It is expected that the tertiary ring nitrogen would exhibit a slightly higher basicity than the primary exocyclic amine due to the electron-donating inductive effect of the ethyl group and the two adjacent alkyl groups within the ring. For comparison, the parent compound, piperidine, has an experimental gas-phase proton affinity of 954.0 kJ/mol. nist.gov Computational studies allow for a nuanced understanding of how substituents modify this intrinsic basicity.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are essential computational techniques for studying how a molecule like N-Ethylpiperidine-4-amine dihydrochloride interacts with biological macromolecules, such as proteins or nucleic acids. These methods are central to computer-aided drug design.

In silico binding affinity prediction aims to computationally estimate the strength of the interaction between a ligand (the small molecule) and its target protein. nih.govarxiv.org This is typically quantified by the binding free energy (ΔG_bind), where a more negative value indicates a stronger, more favorable interaction. The process is a cornerstone of ligand design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest predicted affinity for synthesis and experimental testing. ed.ac.uk

The process begins with generating 3D models of both the ligand and the target protein. A molecular docking program then systematically samples different positions and orientations (poses) of the ligand within the protein's binding site. Each pose is evaluated using a scoring function, which is a computationally efficient model that estimates the binding affinity. nih.gov For N-Ethylpiperidine-4-amine, its flexibility, particularly the rotation of the ethyl group and the conformation of the piperidine ring, would be accounted for during this process.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) |

|---|---|---|---|

| N-Ethylpiperidine-4-amine | Hypothetical Kinase A | -7.8 | 1.8 µM |

| N-Ethylpiperidine-4-amine | Hypothetical GPCR B | -6.5 | 15.2 µM |

| Reference Inhibitor | Hypothetical Kinase A | -9.2 | 150 nM |

Note: This table presents hypothetical data to illustrate the output of a typical in silico binding affinity prediction study.

Beyond predicting a simple affinity score, molecular docking provides a detailed, atom-level view of the specific interactions that stabilize the ligand-protein complex. researchgate.net For this compound, its structural features suggest several key interaction types:

Hydrogen Bonds: The protonated tertiary and primary amine groups are potent hydrogen bond donors. They would be expected to form strong, stabilizing hydrogen bonds with electronegative atoms (oxygen or nitrogen) from amino acid residues in the binding site, such as aspartate, glutamate (B1630785), or asparagine. nih.gov

Electrostatic Interactions (Ionic Bonds): The formal positive charges on the protonated nitrogens can form strong, long-range salt bridges with negatively charged carboxylate side chains of aspartate or glutamate residues.

Hydrophobic Interactions: The ethyl group and the aliphatic carbon backbone of the piperidine ring are nonpolar. These regions can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine, helping to anchor the ligand in the binding pocket. nih.gov

Computational software visualizes these interactions, allowing researchers to rationalize why a ligand binds with a certain affinity and selectivity. This profiling is crucial for structure-activity relationship (SAR) studies, where understanding these interactions guides the chemical modification of the ligand to improve its binding properties. tandfonline.comacgpubs.org

Conformational Analysis and Energy Minimization through Molecular Mechanics and Dynamics Simulations

The 3D shape and flexibility of a molecule—its conformation—are critical to its function, especially its ability to bind to a specific target. Computational methods like molecular mechanics and molecular dynamics are used to explore the conformational landscape of molecules like N-Ethylpiperidine-4-amine. chemistrysteps.com

The piperidine ring is known to adopt a stable chair conformation to minimize angle and torsional strain. acs.org For N-Ethylpiperidine-4-amine, the key conformational variables are the orientations of the ethyl group on the nitrogen and the amine group at the C4 position. These substituents can be in either an axial (pointing up or down, parallel to the ring's axis) or an equatorial (pointing out from the side of the ring) position. Generally, bulky substituents prefer the equatorial position to minimize steric clashes with other atoms in the ring.

Molecular Mechanics (MM) uses classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. Energy minimization algorithms search for the lowest energy conformation. For N-Ethylpiperidine-4-amine, it is highly probable that the lowest energy conformation would be a chair form with both the N-ethyl group and the 4-amino group in the more spacious equatorial positions. nih.gov

Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms over time. nih.gov By solving Newton's equations of motion for the system, MD provides a dynamic picture of the molecule's behavior, including bond vibrations, angle bending, and conformational transitions. An MD simulation of N-Ethylpiperidine-4-amine in a solvent like water would reveal its conformational stability, how it interacts with surrounding water molecules, and the timescale of transitions between different low-energy states, providing a much richer understanding of its behavior in a realistic environment. ajchem-a.com

Structure-Based Design Principles and Rational Chemical Modification of the N-Ethylpiperidine-4-amine Scaffold

The N-ethylpiperidine-4-amine scaffold serves as a valuable starting point in medicinal chemistry for the development of targeted therapeutics. Its inherent structural features, including a basic nitrogen atom and a flexible piperidine ring, allow for diverse chemical modifications to optimize interactions with biological targets. Structure-based design principles, guided by computational modeling and an understanding of structure-activity relationships (SAR), are pivotal in rationally modifying this scaffold to enhance potency, selectivity, and pharmacokinetic properties.

The core strategy in modifying the N-ethylpiperidine-4-amine scaffold involves a systematic exploration of its key structural components: the N-ethyl group, the piperidine ring, and the 4-amino group. Each of these can be altered to probe the binding pocket of a target protein and establish favorable interactions.

Modification of the N-Alkyl Group:

| Modification of N-Alkyl Group | Rationale | Potential Impact on Binding |

|---|---|---|

| Replacement with longer alkyl chains (e.g., propyl, butyl) | To probe deeper into hydrophobic pockets. | Increased van der Waals interactions, potentially higher affinity. |

| Introduction of phenylalkyl groups (e.g., benzyl) | To establish pi-stacking or hydrophobic interactions. | Enhanced binding to aromatic residues in the active site. |

| Incorporation of polar groups (e.g., hydroxyl, ether) | To form hydrogen bonds with polar residues. | Improved selectivity and solubility. |

| N-dealkylation (to N-H) | To serve as a hydrogen bond donor. | Altered interaction profile and potential for new hydrogen bonds. |

Modifications of the Piperidine Ring:

The piperidine ring itself offers opportunities for modification, although these are often more synthetically challenging. Introducing substituents on the ring can alter its conformation and the orientation of the 4-amino group. For example, hydroxylation of the piperidine ring can introduce new hydrogen bonding opportunities. The stereochemistry of these substituents is crucial, as different isomers can exhibit vastly different biological activities.

Modifications of the 4-Amino Group:

The 4-amino group is a key interaction point, often serving as a hydrogen bond donor or as a point of attachment for larger substituents. Acylation, sulfonylation, or reductive amination of this group can introduce a wide variety of functionalities. nih.gov These modifications can be designed to interact with specific residues in a binding pocket, thereby increasing potency and selectivity. For example, attaching aromatic or heteroaromatic rings to the 4-amino group can lead to interactions with specific sub-pockets of a target enzyme or receptor. nih.gov

Computational studies, such as molecular docking and molecular dynamics simulations, are instrumental in guiding these modifications. Docking studies can predict the binding mode of N-ethylpiperidine-4-amine analogs within a target's active site, highlighting key interactions and suggesting potential modifications to enhance binding. nih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions over time.

| Modification of 4-Amino Group | Synthetic Strategy | Rationale for Modification | Example of Introduced Group |

|---|---|---|---|

| Acylation | Reaction with acyl chlorides or anhydrides | Introduce hydrogen bond acceptors and hydrophobic groups. | Benzoyl, acetyl |

| Sulfonylation | Reaction with sulfonyl chlorides | Introduce strong hydrogen bond acceptors. | Benzenesulfonyl |

| Reductive Amination | Reaction with aldehydes or ketones in the presence of a reducing agent | Introduce diverse alkyl and arylalkyl substituents. | Benzyl, phenethyl |

| Alkylation | Reaction with alkyl halides | Explore hydrophobic interactions. | Propyl, isobutyl |

A successful structure-based design campaign often involves an iterative process of computational modeling, chemical synthesis, and biological evaluation. The initial scaffold, N-ethylpiperidine-4-amine, provides a foundation upon which to build, with each modification guided by a rational hypothesis about its effect on target binding. For instance, in the development of inhibitors for the Hepatitis C Virus, a 4-aminopiperidine (B84694) scaffold was identified as a promising starting point. nih.gov Subsequent medicinal chemistry efforts focused on systematically exploring functionality at the 4-amino position and the N-position of the piperidine ring to improve antiviral activity and ADME properties. nih.gov

The principles of isosteric and bioisosteric replacement are also frequently employed. For example, replacing a key functional group with another that has similar steric and electronic properties can lead to improved pharmacokinetic profiles without sacrificing potency.

Reactivity and Derivatization Studies of N Ethylpiperidine 4 Amine Dihydrochloride

Intrinsic Reactivity of the Amine Functionality in N-Ethylpiperidine-4-amine Dihydrochloride (B599025)

N-Ethylpiperidine-4-amine dihydrochloride possesses two nitrogen atoms with distinct reactivity profiles: a tertiary amine within the piperidine (B6355638) ring and a primary exocyclic amine. The reactivity of these amine functionalities is central to the chemical behavior and synthetic applications of the molecule.

The primary amino group at the 4-position of the piperidine ring is the principal site of nucleophilic reactivity. chemguide.co.uk The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. chemguide.co.uk The nucleophilicity of amines generally correlates with their basicity; electron-donating groups tend to increase both nucleophilicity and basicity by increasing the electron density on the nitrogen atom. masterorganicchemistry.com

The kinetics of reactions involving amines are influenced by the solvent and the presence of catalysts. For instance, studies on the reactions of various amines, including piperidine derivatives, with electrophiles have shown that the reactions can be base-catalyzed. rsc.org The reaction rate is dependent on the concentration of the amine, which can act as both the nucleophile and the base catalyst. rsc.org

The reactivity of the amine groups in N-Ethylpiperidine-4-amine is governed by a combination of steric and electronic effects. chemrxiv.orgnih.gov

Steric Effects:

The ethyl group attached to the piperidine nitrogen is bulkier than a methyl group, as in N-methylpiperidine. mdpi.com This increased steric hindrance can influence the accessibility of the tertiary amine's lone pair, potentially reducing its reactivity in certain reactions. mdpi.com

The piperidine ring itself imposes a specific conformation that can affect the approach of reagents to both nitrogen atoms.

Electronic Effects:

Alkyl groups, such as the ethyl and methyl groups, are electron-donating. fiveable.me This inductive effect increases the electron density on the nitrogen atoms, thereby enhancing their basicity and nucleophilicity compared to unsubstituted piperidine. masterorganicchemistry.comfiveable.me

The electronic effect of the N-ethyl group in N-Ethylpiperidine-4-amine would be slightly greater than that of the N-methyl group in N-methylpiperidine, which could lead to a marginal increase in the basicity of the tertiary amine.

A comparison of the N-oxidation reactions of N-methylpiperidine-derived tertiary amines using different oxidizing agents has shown that the stereoselectivity of the reaction is highly dependent on the presence and nature of substituents on the piperidine ring, highlighting the significant role of steric factors. researchgate.net

Strategies for Functionalization and Derivatization

The amine functionalities of N-Ethylpiperidine-4-amine serve as versatile handles for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

The primary amine group is readily susceptible to reactions with various electrophilic reagents.

Acylation: This reaction involves the treatment of the amine with acylating agents like acyl chlorides or anhydrides to form amides. researchgate.netyoutube.comresearchgate.netyoutube.com This is a common strategy for modifying the properties of amine-containing compounds. researchgate.netrsc.org

Sulfonamidation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a key component in many pharmaceutical compounds.

Urea/Thioureation: The reaction of the primary amine with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. beilstein-journals.orgnih.govias.ac.inresearchgate.netnih.gov These reactions are often high-yielding and proceed under mild conditions. beilstein-journals.org

Table 1: Common Derivatization Reactions of the Primary Amine

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl Chloride/Anhydride | Amide |

| Sulfonamidation | Sulfonyl Chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Both the primary and tertiary nitrogen atoms can potentially undergo alkylation.

Alkylation of the Primary Amine: The primary amine can react with alkyl halides to form secondary and tertiary amines. However, these reactions can be difficult to control and often result in a mixture of products, including the formation of quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. chemguide.co.uk

Alkylation of the Tertiary Amine: The tertiary amine within the piperidine ring can also be alkylated, leading to the formation of a quaternary ammonium salt. researchgate.net The synthesis of N-ethylpiperidine itself can be achieved through the alkylation of piperidine with an ethyl halide. orgsyn.org Reductive amination is another common method for the N-alkylation of piperidines. nih.gov

Chemical Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is a powerful technique used to improve the analytical properties of molecules for techniques like chromatography and mass spectrometry. nih.gov For compounds like N-Ethylpiperidine-4-amine, derivatization can enhance detectability and improve separation efficiency.

Derivatization strategies often target the primary amine group. For instance, tagging the amine with a group that has a high proton affinity can significantly improve ionization efficiency in mass spectrometry, leading to lower detection limits. nih.govnsf.govresearchgate.netrowan.edu This approach has been successfully used for the analysis of organic acids by derivatizing them with an amine-containing tag, and a similar principle can be applied in reverse for the analysis of amines. nih.govnsf.govresearchgate.netrowan.edu

The introduction of a chromophore or fluorophore through derivatization can enhance detection by UV-Vis or fluorescence detectors in liquid chromatography. nih.gov Furthermore, altering the polarity and volatility of the molecule through derivatization can improve its chromatographic behavior, leading to better separation from other components in a complex mixture. nih.gov

Pre-Column Derivatization Techniques in Chromatography-Mass Spectrometry

Pre-column derivatization is a strategy employed in analytical chemistry to modify an analyte before its introduction into the chromatographic system. This process is designed to enhance the analyte's chemical properties for improved separation and detection. For amine-containing compounds like N-Ethylpiperidine-4-amine, which may exhibit poor chromatographic retention on reverse-phase columns and low ionization efficiency in mass spectrometry, derivatization is particularly crucial. The primary amine group in N-Ethylpiperidine-4-amine is the main site for these reactions, which aim to increase its hydrophobicity, improve its volatility, and introduce a chromophore or fluorophore for enhanced detection.

With 4-toluenesulfonyl chloride:

The reaction of primary and secondary amines with 4-toluenesulfonyl chloride, also known as tosyl chloride, is a well-established method for forming sulfonamides. This derivatization is frequently used to improve the chromatographic behavior of amines. In the case of N-Ethylpiperidine-4-amine, the primary amine at the 4-position will react with tosyl chloride under basic conditions to form a stable N-tosyl derivative. This reaction, known as the Hinsberg test, is effective for derivatizing primary amines.

The resulting sulfonamide is significantly less polar and more amenable to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.govresearcher.life The introduction of the tosyl group also provides a strong UV-absorbing chromophore, which greatly enhances detection sensitivity using a standard UV detector. researchgate.netnih.govresearcher.life A simple and sensitive RP-HPLC method has been developed for piperidine determination using pre-column derivatization with 4-toluenesulfonyl chloride, achieving a limit of detection of 0.15 μg/mL. nih.govresearcher.life

With N-(4-aminophenyl)piperidine:

While N-(4-aminophenyl)piperidine is listed as a potential derivatizing agent, its primary application in the literature is for the derivatization of carboxylic acids, not amines. researchwithrowan.comnih.govnsf.gov This reagent acts as a high proton affinity tag, reacting with carboxylic acid groups to form amides, thereby significantly improving detection limits (down to 0.5 ppb) in positive mode electrospray ionization for techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). researchwithrowan.comnih.govnsf.govrowan.edu The derivatization enhances sensitivity by at least 200-fold for compounds that were detectable in their native form. nih.gov For N-Ethylpiperidine-4-amine, this reagent would not be suitable for derivatizing its amine functionality.

With dansyl chloride:

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling agent for primary and secondary aliphatic and aromatic amines. ijcce.ac.irresearchgate.netresearchgate.net The reaction involves the nucleophilic attack of the unprotonated amine group on the sulfonyl chloride, leading to the formation of a highly fluorescent and stable sulfonamide derivative. This process requires an alkaline medium to ensure the amine is deprotonated. google.com

| Derivatizing Agent | Target Functional Group | Reaction Product | Analytical Advantages | References |

|---|---|---|---|---|

| 4-toluenesulfonyl chloride | Primary Amine | Sulfonamide | Improved RP-HPLC retention, UV detection | researchgate.net, nih.gov, researcher.life |

| N-(4-aminophenyl)piperidine | Carboxylic Acid (Not applicable for amines) | Amide | Enhanced positive mode ESI-MS sensitivity | researchwithrowan.com, nih.gov, nsf.gov, rowan.edu |

| dansyl chloride | Primary Amine | Fluorescent Sulfonamide | Highly sensitive fluorescence detection, improved LC-MS performance | ijcce.ac.ir, researchgate.net, researchgate.net, nih.gov |

Reactivity of the Piperidine Ring System

The piperidine ring in N-Ethylpiperidine-4-amine contains a tertiary amine (the ring nitrogen atom bonded to an ethyl group), which dictates much of its reactivity. This saturated heterocyclic system can undergo various reactions, including oxidation at the nitrogen atom and more complex ring transformation pathways.

Oxidation Reactions (e.g., N-oxide formation)

The tertiary nitrogen atom of the N-ethylated piperidine ring is susceptible to oxidation. A common reaction is the formation of a tertiary amine N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or specialized reagents like 2-sulfonyloxaziridines. asianpubs.org The formation of N-oxides is a well-known metabolic pathway for many tertiary amine drugs. google.comgoogle.com

The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which significantly alters the molecule's physical properties, such as increasing its water solubility and decreasing its membrane permeability. nih.gov While N-oxides are often metabolites, they can also be synthesized intentionally. asianpubs.org For instance, a green process using a recyclable tungstate-exchanged catalyst and aqueous H₂O₂ can lead to the N-oxidation of aliphatic tertiary amines in quantitative yields at room temperature. asianpubs.org The stability and subsequent reactivity of the N-oxide can vary; some N-oxides are stable, while others may undergo further reactions or rearrangements. researchgate.net

Ring Transformations and Cyclization Cascades

The piperidine skeleton, while generally stable, can participate in more complex reactions involving ring transformations and cyclization cascades, often under the influence of catalysts. These reactions are powerful tools in synthetic organic chemistry for building complex molecular architectures from simpler heterocyclic precursors.

For example, palladium-catalyzed aza-Heck cyclizations provide a route to construct piperidine rings. nih.gov While this is a method of formation, related intramolecular reactions can be envisioned for functionalized piperidines. Radical-mediated cyclizations can also be used to form piperidine rings from linear amino-aldehydes, indicating the potential for radical-based transformations on the piperidine system itself. nih.gov

More advanced transformations include Brønsted acid-catalyzed carbocyclization cascades, which can forge new rings onto an existing heterocyclic structure. nih.gov Another innovative strategy involves the transposition of peripheral functional groups into the ring's core. For instance, a method for the peripheral-to-core nitrogen internalization of amino cycloalkanols has been reported to access N-heterocycles, demonstrating that ring expansion and contraction of related systems are feasible. chemrxiv.org These types of reactions, while not directly documented for this compound, illustrate the potential reactivity of the piperidine scaffold under specific synthetic conditions to yield structurally diverse products.

| Reaction Type | Reactive Site | Key Reagents/Conditions | Potential Product Type | References |

|---|---|---|---|---|

| N-Oxidation | Tertiary ring nitrogen | H₂O₂, m-CPBA, 2-sulfonyloxaziridines | N-Ethylpiperidine-4-amine N-oxide | asianpubs.org, google.com, nih.gov |

| Ring Transformation | Piperidine ring scaffold | Transition metal catalysts, Brønsted acids | Fused or expanded ring systems | nih.gov, nih.gov, nih.gov |

| Cyclization Cascades | Piperidine ring and substituents | Catalysts promoting intramolecular bond formation | Polycyclic heterocyclic structures | nih.gov |

Application of N Ethylpiperidine 4 Amine Dihydrochloride As a Chemical Scaffold and Precursor in Research

Design and Synthesis of Novel Chemical Probes for Receptor and Enzyme Interaction Studies

The piperidine (B6355638) ring is a prevalent structural motif in many biologically active compounds and natural products, making it a key scaffold in pharmaceutical research. acs.org Derivatives like N-Ethylpiperidine-4-amine dihydrochloride (B599025) are instrumental in creating libraries of compounds for probing biological systems.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. The piperidine scaffold is frequently employed in these investigations due to its conformational properties and its presence in numerous pharmaceuticals. acs.orgnih.govresearchgate.net By systematically modifying the substituents on the piperidine ring, researchers can dissect the molecular interactions that govern a compound's potency and selectivity for a specific biological target, such as a receptor or enzyme.

For instance, SAR studies on piperidine-based monoamine transporter inhibitors have revealed that the stereochemistry of the piperidine ring and the nature of its substituents significantly affect potency and selectivity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov Similarly, in the development of farnesyltransferase (FTase) inhibitors, medicinal chemistry efforts demonstrated that all four substituent positions on the piperidine core played a crucial role in inhibitory activity. acs.org The conversion of a piperidine-2-one core to a simple piperidine core resulted in a tenfold increase in potency. acs.org

In another example, extensive SAR studies on 1-benzylpiperidine (B1218667) derivatives led to the discovery of potent acetylcholinesterase (AChE) inhibitors like Donepezil. acs.orgnih.gov These studies showed that replacing parts of an initial lead compound with an indanone moiety attached to the piperidine core could maintain or enhance potency. nih.gov The findings from such SAR investigations are critical for optimizing lead compounds into clinical candidates and for designing selective chemical probes to study the function of specific proteins in complex biological pathways. The N-ethylpiperidine-4-amine moiety provides a key starting point for these types of systematic modifications.

Table 1: Examples of Piperidine Analogues in SAR Studies

| Biological Target | Key Structural Moiety | SAR Finding | Reference(s) |

|---|---|---|---|

| Monoamine Transporters (DAT, NET, SERT) | 3,4-disubstituted piperidines | Stereochemistry and substituents determine selectivity. | nih.gov |

| Farnesyltransferase (FTase) | Substituted piperidines | All four substituent positions are important for inhibition. | acs.org |

| Acetylcholinesterase (AChE) | 1-benzyl-4-substituted piperidines | Indanone moiety enhances inhibitory potency. | nih.gov |

| Sigma Receptors (S1R, S2R) | Aryl/arylmethyl-piperidine/piperazine | The basic amino moiety is a key driver for receptor affinity. | rsc.org |

Utility in Materials Science and Complex Formation

The chemical properties of the N-ethylpiperidine scaffold extend its utility beyond biology into materials science, where it can be incorporated into polymers or used to form stable metal complexes with unique characteristics.

Bioconjugation, the process of linking biomolecules to other molecules like polymers, is crucial for creating advanced materials for biomedical applications. researchgate.netabzena.comnih.gov The functionalization of polymers is a key step in this process. A notable application involving a related N-ethylpiperidine derivative is the use of N-ethylpiperidine hypophosphite (EPHP) in the precision end-functionalization of poly(vinyl alcohol) (PVA). rsc.org

PVA is a versatile polymer, but its use in bioconjugates has been limited by challenges in its synthesis and functionalization. rsc.org In a novel photochemical strategy, EPHP is used to reduce the xanthate end-group of a PVA precursor, poly(vinyl acetate) (PVAc), which is synthesized via RAFT/MADIX polymerization. This reduction converts the end-group to a stable C-H bond. rsc.org The process involves the photoexcitation of the xanthate ester, leading to cleavage that forms a polymer radical. EPHP then acts as a hydrogen atom donor, effectively "capping" the polymer chain. rsc.org This step is critical because it prevents the formation of ambiguous sulfur-containing end-groups that would otherwise interfere with subsequent conjugation reactions. rsc.org This method allows for the creation of well-defined PVA chains with a specific functional group at one end, ready for site-selective conjugation to proteins or other biomolecules. rsc.org

The nitrogen atom in the piperidine ring is a Lewis base, capable of coordinating with metal centers to form stable complexes.

Alane Complexes: N-ethylpiperidine (NEPi) reacts directly with alane (γ-AlH₃) to form a stable 1:1 adduct, NEPi·AlH₃. researchgate.net This complex is part of a class of amine·alane compounds studied for their chemical properties. Unlike N-methylpiperidine, NEPi does not readily form a 2:1 complex with alane, a difference attributed to the greater steric bulk of the ethyl group. researchgate.net The thermal decomposition pathways of these adducts also differ significantly; under certain conditions, NEPi·AlH₃ can be selectively decomposed to regenerate AlH₃, whereas the N-methylpiperidine adduct decomposes directly to aluminum metal. researchgate.net

Nickel(II) Salphen Complexes: The N-ethylpiperidine moiety has been incorporated as a substituent in larger, planar ligand structures like salphens to modulate the properties of their metal complexes. uniroma1.itresearchgate.net Nickel(II) can coordinate with these substituted salphen ligands to form square planar complexes. uniroma1.itresearchgate.net These ethyl-piperidine substituents are added to enhance properties such as water solubility (as the piperidine is protonated at physiological pH) and affinity for biological macromolecules like DNA. uniroma1.it Studies on a series of metal-salophen complexes, including Ni(II) derivatives, have shown that the number and position of these piperidine groups can influence the complex's ability to bind to and stabilize specific DNA structures, such as G-quadruplexes. uniroma1.itresearchgate.net

Table 2: Metal Complexes Incorporating the N-Ethylpiperidine Moiety

| Metal Center | Ligand Type | Complex Formed | Key Feature/Behavior | Reference(s) |

|---|---|---|---|---|

| Aluminum | Alane (AlH₃) | NEPi·AlH₃ (1:1 adduct) | Can be selectively decomposed to regenerate alane. | researchgate.net |

| Nickel(II) | Salphen | [Ni(salphen-R)] (R = ethyl-piperidine) | Piperidine substituent enhances DNA binding affinity. | uniroma1.itresearchgate.net |

| Platinum(II) | Salphen | [Pt(salphen-R)] (R = ethyl-piperidine) | Disubstituted complex shows good affinity for G4 DNA. | uniroma1.it |

Precursor for Advanced Synthetic Intermediates in Complex Organic Synthesis

In complex organic synthesis, building blocks that provide a reliable and versatile scaffold are essential. N-Ethylpiperidine-4-amine dihydrochloride is classified as a pharmaceutical intermediate, signifying its role as a starting material for the synthesis of more complex, biologically active molecules. biosynce.com The synthesis of substituted piperidines is a major focus in organic chemistry, employing methods ranging from the hydrogenation of pyridine (B92270) precursors to various cyclization strategies. nih.govwhiterose.ac.uk

The 4-amino-N-ethylpiperidine structure provides two key points for modification: the primary amine at the 4-position and the piperidine nitrogen. The primary amine can be readily functionalized through reactions like acylation, alkylation, or reductive amination to build more complex side chains. This is a common strategy in the synthesis of fentanyl analogues, where the related precursor 4-anilinopiperidine (4-AP) is used to construct the final drug molecule. federalregister.govfederalregister.gov The core structure of N-Ethylpiperidine-4-amine serves as a foundational intermediate for creating diverse chemical entities for screening and development in drug discovery programs.

Exploration of this compound in Catalytic Systems (e.g., alane regeneration)

The interaction between N-ethylpiperidine and alane is not only of interest for materials science but also has implications for catalytic systems, particularly in the context of hydrogen storage and release. Alane (AlH₃) is a promising material for hydrogen storage, but its practical application depends on efficient regeneration from spent aluminum metal. researchgate.net

Research has demonstrated that N-ethylpiperidine (NEPi) plays a crucial role in an improved, energy-efficient pathway for alane regeneration. The process involves the transamination of an amine·alane adduct, such as (NMPy)₂·AlH₃ (where NMPy is N-methylpyrrolidine), with NEPi to yield NEPi·AlH₃. researchgate.net Compared to other amines like triethylamine, NEPi improves the yield and selectivity of this transamination process. researchgate.net The resulting NEPi·AlH₃ adduct can then be thermally decomposed under specific conditions to release pure AlH₃. This pathway, combining hydrogenation and transamination steps using specific amines like NEPi, represents a significant advance in developing closed-loop, chemical hydrogen storage systems. researchgate.net

Development of Diagnostic Reagents and Research Tools Utilizing the Piperidine Moiety

The piperidine ring, a core structural component of this compound, is a versatile scaffold in the design and synthesis of diagnostic reagents and research tools. This heterocyclic amine, consisting of a six-membered ring with five methylene (B1212753) bridges and one amine bridge, is a prevalent feature in many pharmaceuticals and alkaloids. wikipedia.org Its unique structural and chemical properties make it a valuable building block for creating molecules with specific biological activities and for developing agents used in advanced medical imaging techniques.

The piperidine moiety's significance extends to the development of sophisticated diagnostic imaging agents, particularly for positron emission tomography (PET) and single photon emission computed tomography (SPECT). nih.govnih.gov These non-invasive imaging techniques are crucial for understanding complex biological processes in human physiology and for the evaluation of novel treatment strategies. nih.gov

One area of application for piperidine-containing compounds is in brain perfusion imaging. For instance, researchers have synthesized and evaluated 99mTc-labeled piperidinyl bis(aminoethanethiol) complexes as potential agents for SPECT imaging to assess regional cerebral perfusion. nih.gov In these studies, the piperidinyl moiety forms a key part of the ligand structure that chelates the radioactive technetium-99m. nih.gov The substitution pattern on the piperidine ring was found to influence the biodistribution and brain uptake of these imaging agents. nih.gov

Furthermore, the piperidine scaffold is integral to the development of radiotracers for PET imaging, a highly sensitive technique that allows for the direct observation of molecular interactions at picomolar concentrations. nih.gov The development of such tracers is a critical aspect of modern drug development and neurological research. nih.gov For example, 4-anilidopiperidine derivatives have been explored for in vivo imaging of μ-opioid receptors. researchgate.net The core piperidine structure is chemically modified to attach radioisotopes like Fluorine-18, one of the most frequently used radioisotopes in PET radiopharmaceuticals. researchgate.net

The adaptability of the piperidine scaffold allows for systematic structural modifications to optimize the affinity and selectivity of these diagnostic agents for their biological targets. This modular approach is essential for accelerating the development of new imaging agents. nih.gov The chemical reactivity of the piperidine ring enables its incorporation into a wide array of molecular architectures, making it a "privileged structure" in medicinal chemistry and drug discovery. researchgate.net

In the context of research tools, piperidine derivatives are synthesized to probe biological systems and elucidate the mechanisms of diseases. For example, compounds incorporating the piperidine moiety have been designed as inhibitors for enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease research. mdpi.comacs.org The piperidine ring often serves as a central scaffold to which other functional groups are attached to achieve the desired biological activity and drug-like properties. mdpi.com

Below is a table summarizing the application of piperidine-based compounds in the development of diagnostic and research tools:

| Application Area | Compound Class Example | Imaging/Research Modality | Role of Piperidine Moiety |

| Brain Perfusion Imaging | 99mTc-labeled piperidinyl bis(aminoethanethiol) complexes | SPECT | Core scaffold for the ligand chelating the radioisotope. nih.gov |

| μ-Opioid Receptor Imaging | 18F-labeled 4-anilidopiperidine derivatives | PET | Central structural component for radiotracer development. researchgate.net |

| Alzheimer's Disease Research | Piperidinyl-quinoline acylhydrazones | In-vitro enzyme inhibition assays | Key structural element for interaction with acetylcholinesterase. mdpi.com |

| NLRP3 Inflammasome Inhibition | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | In-vitro cellular assays | A core substructure in the design of novel inhibitors. mdpi.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Ethylpiperidine-4-amine dihydrochloride, and what methodological considerations are critical for yield optimization?

- Methodology : The compound is typically synthesized via alkylation of piperidine derivatives. A common approach involves reacting N-protected piperidin-4-amine with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile . Post-alkylation, the intermediate is treated with hydrochloric acid to form the dihydrochloride salt. Key considerations include:

- Reagent purity : Impurities in ethyl halides can lead to side reactions.

- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Acid stoichiometry : Excess HCl ensures complete salt formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the ethyl group (δ ~1.2 ppm for CH₃) and piperidine protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₇H₁₆N₂·2HCl).

- X-ray diffraction (XRD) : Resolves crystal structure and salt stoichiometry .

- Elemental analysis : Verifies Cl⁻ content to confirm dihydrochloride formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Protocols :

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .

- Waste disposal : Neutralize acidic waste before disposal, adhering to local regulations .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of N-ethylation in piperidine derivatives?

- Mechanistic insights :

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, favoring ethylation at the piperidine nitrogen. Protic solvents may promote competing elimination .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation .

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Q. What strategies can resolve contradictions in stability data for this compound under varying storage conditions?

- Approach :

- Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC. Dihydrochloride salts generally exhibit superior stability over hydrochlorides due to reduced hygroscopicity .

- Packaging optimization : Use desiccant-containing vials to mitigate moisture-induced decomposition .

- Comparative assays : Contrast thermal gravimetric analysis (TGA) data with structurally analogous compounds to identify degradation thresholds .

Q. How does the dihydrochloride salt form impact the compound’s bioavailability and interaction with biological targets?

- Pharmacological considerations :

- Solubility : The dihydrochloride form increases aqueous solubility, enhancing dissolution rates in physiological media .

- Receptor binding : Protonated amine groups improve affinity for negatively charged binding pockets (e.g., neurotransmitter receptors) .

- Metabolic stability : Salt forms may alter hepatic clearance pathways compared to free bases, requiring in vitro CYP450 inhibition assays .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Troubleshooting steps :

- Re-examine purification methods : Column chromatography vs. recrystallization may affect yield due to solubility differences in HCl-rich media .

- Verify reagent ratios : Excess ethyl halide can lead to di-ethylation byproducts, falsely lowering yields .

- Reproduce under inert atmospheres : Oxygen-sensitive intermediates (e.g., free amines) may degrade if not handled under nitrogen .

Methodological Recommendations

- Synthetic optimization : Replace traditional alkylation with reductive amination using ethylamine and ketone precursors to minimize side products .

- Characterization cross-validation : Combine XRD with dynamic vapor sorption (DVS) to assess crystallinity and hygroscopicity .

- Biological assays : Use surface plasmon resonance (SPR) to quantify binding kinetics with target receptors, accounting for salt-induced charge effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。